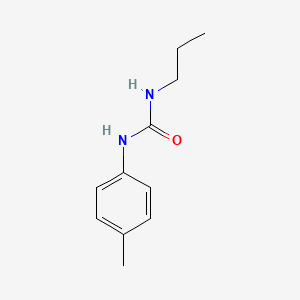

1-(4-Methylphenyl)-3-propylurea

Description

Evolution and Significance of the Urea (B33335) Moiety in Contemporary Chemical Science

The journey of the urea moiety in chemical science began with a landmark event in 1828 when Friedrich Wöhler synthesized urea from inorganic precursors, effectively launching the discipline of organic chemistry. nih.gov Beyond this historical cornerstone, the urea functional group has become a "privileged scaffold" in medicinal chemistry and materials science. nih.govnih.gov Its significance stems from the unique structural and electronic properties of the carbonyl group flanked by two nitrogen atoms. This arrangement allows the urea moiety to act as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov

This dual capability enables urea derivatives to form strong and specific hydrogen bonding interactions with biological targets such as proteins and enzymes, making them highly valuable in drug design. nih.gov The structural rigidity and planarity of the urea group, along with its synthetic accessibility, have further cemented its role. From the early 20th-century development of the anti-trypanosomal drug Suramin to modern kinase inhibitors, the urea framework is integral to a vast number of bioactive compounds and approved therapies. nih.govnih.gov

Overview of Research Trajectories for Phenylurea and Alkylurea Scaffolds

The N-substituted urea class is broadly investigated through two principal scaffolds: phenylureas (containing an aryl substituent) and alkylureas (containing an alkyl substituent).

Phenylurea Scaffolds: Research into phenylurea derivatives has been particularly fruitful in two major areas:

Agrochemicals: A significant number of commercial herbicides are based on the phenylurea structure. Compounds like Diuron and Linuron are potent inhibitors of photosystem II in plants, a mechanism of action that has driven extensive research into structure-activity relationships within this class. sigmaaldrich.comchemicalbook.com

Medicinal Chemistry: In drug discovery, the diarylurea motif is a cornerstone of many kinase inhibitors. nih.govnih.gov Sorafenib, a drug used in cancer therapy, features a central urea moiety that anchors the molecule within the ATP-binding site of protein kinases. nih.govnih.gov The phenyl rings engage in critical hydrophobic and π-stacking interactions, and the urea group forms key hydrogen bonds with the enzyme's hinge region.

Alkylurea Scaffolds: While often studied in conjunction with aryl groups, alkylurea scaffolds are investigated for their ability to modulate physicochemical properties. The nature of the alkyl chain—its length, branching, and cyclicity—can fine-tune a molecule's solubility, lipophilicity, and metabolic stability. Research has shown that modifying the alkyl substituents can significantly impact the biological activity of urea-containing compounds, including their antibacterial and antifungal properties. nih.gov The synthesis of N-alkylated ureas is a fundamental process in creating diverse chemical libraries for screening against various therapeutic targets. nih.gov

Contextualizing 1-(4-Methylphenyl)-3-propylurea within the N-Substituted Urea Class

This compound is an N,N'-disubstituted urea that serves as a clear structural bridge between the phenylurea and alkylurea subclasses. It is classified as an N-aryl-N'-alkylurea, incorporating a 4-methylphenyl (p-tolyl) group on one nitrogen atom and a propyl group on the other.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| CAS Number | 13143-42-5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 41.1 Ų |

| XLogP3 (Predicted) | 2.5 |

Note: Descriptor values are calculated based on the chemical structure.

Scope and Objectives of Current Academic Inquiry into this compound

Specific academic inquiry focusing exclusively on this compound is limited in publicly available literature. However, the scope and objectives for investigating such a compound can be inferred from the extensive research on its structural analogs.

The primary objectives of a research program focused on this molecule would likely include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes. A common method involves the reaction of p-tolyl isocyanate with propylamine (B44156) or the reaction of p-toluidine (B81030) with propyl isocyanate. chemicalbook.com Full characterization would be performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Biological Screening: Given its structure, the compound would be a candidate for several biological assays.

Herbicidal Activity: As an analogue of phenylurea herbicides like Diuron, it would be tested for its ability to inhibit plant growth, likely by targeting photosystem II.

Antimicrobial Activity: Many N-substituted ureas exhibit antibacterial and antifungal properties. nih.gov The compound would be screened against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition: The N-aryl-N'-alkylurea motif is present in various enzyme inhibitors. It could be tested against kinases, synthases, or hydrolases to identify potential therapeutic applications. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies: this compound would serve as a parent compound in an SAR study. Derivatives would be synthesized by modifying the alkyl chain (e.g., replacing propyl with ethyl, butyl, or isopropyl) or altering the substitution on the phenyl ring to determine how these changes affect biological activity.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-3-propylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-8-12-11(14)13-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYNPHRAQQRBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297119 | |

| Record name | 1-(4-methylphenyl)-3-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13143-42-5 | |

| Record name | NSC114142 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methylphenyl)-3-propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PROPYL-3-(P-TOLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic and Structural Elucidation of 1 4 Methylphenyl 3 Propylurea

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysisnih.govescholarship.orgresearchgate.netresearchgate.netauremn.org.br

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural and dynamic investigation of 1-(4-Methylphenyl)-3-propylurea. The combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, provides insights into the molecule's preferred conformation in solution, and can probe dynamic processes such as rotational barriers.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Full Assignment

The complete assignment of the ¹H and ¹³C NMR spectra of this compound is fundamental to its structural characterization. Standard 1D spectra provide initial chemical shift information, while 2D techniques are essential for establishing connectivity between atoms. researchgate.netuvic.ca

¹H NMR: The proton spectrum shows distinct signals for the aromatic protons of the tolyl group, the protons of the propyl chain, the methyl group on the aromatic ring, and the two N-H protons of the urea (B33335) moiety. The aromatic protons typically appear as two doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. The propyl group exhibits a triplet for the terminal methyl group, a sextet for the central methylene (B1212753) group, and a triplet for the methylene group adjacent to the nitrogen. The N-H protons often appear as broad signals due to chemical exchange and quadrupole effects from the adjacent nitrogen atoms.

¹³C NMR: The carbon spectrum displays signals for the carbonyl carbon of the urea group (typically in the range of 155-160 ppm), the aromatic carbons, and the three distinct carbons of the propyl chain. DEPT-135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, strong cross-peaks would be observed between the adjacent methylene groups of the propyl chain (H-2' to H-1' and H-2' to H-3'). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom that has attached protons by correlating the ¹H and ¹³C chemical shifts. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and preferred conformation. researchgate.netresearchgate.net For instance, correlations between the N-H protons and nearby alkyl or aromatic protons can help define the orientation around the C-N bonds.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Position | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | C | - | ~129.5 | H-2, H-6 → C-1 |

| 2, 6 | C-H | ~7.25 (d) | ~118.0 | H-2, H-6 → C-4; H-3, H-5 → C-1 |

| 3, 5 | C-H | ~7.05 (d) | ~129.0 | H-3, H-5 → C-1; H-2, H-6 → C-4 |

| 4 | C | - | ~130.0 | H-3, H-5, H-7 → C-4 |

| 7 | C-H₃ | ~2.20 (s) | ~20.5 | H-7 → C-3, C-4, C-5 |

| Urea | C=O | - | ~155.0 | NH(aryl), NH(propyl) → C=O |

| Urea | N-H (aryl) | ~8.50 (s) | - | NH(aryl) → C-1, C-2, C-6, C=O |

| Urea | N-H (propyl) | ~6.10 (t) | - | NH(propyl) → C-1', C=O |

| 1' | C-H₂ | ~3.00 (q) | ~41.0 | H-1' → C-2', C=O |

| 2' | C-H₂ | ~1.45 (sextet) | ~22.5 | H-2' → C-1', C-3' |

| 3' | C-H₃ | ~0.85 (t) | ~11.5 | H-3' → C-1', C-2' |

(Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.)

Conformational Analysis and Dynamic Exchange Phenomena via NMR Spectroscopynih.govresearchgate.netauremn.org.br

The urea functional group has restricted rotation around the C-N bonds due to the delocalization of nitrogen lone pairs into the carbonyl group. nih.gov This leads to the possibility of different conformations. For N,N'-disubstituted ureas, a trans-trans conformation is generally the most stable in both solid state and solution. nih.govresearchgate.net

Variable-temperature (VT) NMR studies can provide insight into these conformational preferences and any dynamic processes. As the temperature changes, shifts in the equilibrium between different conformers can be observed. Furthermore, VT-NMR can be used to determine the energy barriers for bond rotation. For example, broadening of the N-H or propyl group signals at lower temperatures could indicate slowing of the rotation around the C-N bonds on the NMR timescale.

Proton exchange is another dynamic phenomenon observable by NMR. researchgate.netnih.govacs.orgnih.govdtic.mil The N-H protons can exchange with each other or with residual water in the solvent. The rate of this exchange is often pH and temperature-dependent and affects the appearance of the N-H signals, which can range from sharp doublets or triplets (slow exchange) to broad singlets (intermediate exchange) or disappear entirely into the baseline (fast exchange).

Solid-State NMR Investigations of Polymorphism and Molecular Packingescholarship.orgresearchgate.netuni-stuttgart.deuni-stuttgart.dersc.org

Solid-State NMR (ssNMR) is a powerful technique for studying the structure of crystalline materials, providing information that is complementary to X-ray diffraction. For a compound like this compound, ssNMR can be used to investigate polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct molecular packing and hydrogen-bonding arrangements, which would result in different ¹³C and ¹⁵N chemical shifts in the ssNMR spectra. researchgate.net

¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) is the most common ssNMR experiment. It can distinguish between crystallographically inequivalent carbon atoms within the unit cell. For instance, if two molecules in the asymmetric unit have slightly different conformations, separate peaks may be observed for each carbon position. This provides direct insight into the molecular packing. rsc.org Furthermore, ssNMR can probe the dynamics within the crystalline state, such as the rotation of the methyl group or movements of the propyl chain. escholarship.orgresearchgate.net

Isotopic Labeling for Detailed Structural and Mechanistic Studies

While standard NMR is performed on molecules with natural isotopic abundance, selective isotopic enrichment can greatly enhance NMR studies. nih.govnih.govwikipedia.org For this compound, labeling specific positions with ¹³C, ¹⁵N, or ²H (deuterium) could facilitate various investigations:

¹⁵N Labeling: Placing a ¹⁵N label in one or both of the urea nitrogen positions would allow for direct detection of the nitrogen atoms via ¹⁵N NMR. This would provide precise information on the electronic environment and hydrogen bonding at the nitrogen centers. It would also enable more sensitive inverse-detected experiments like HSQC and HMBC to probe ¹H-¹⁵N and ¹³C-¹⁵N correlations.

¹³C Labeling: Labeling the carbonyl carbon (C=O) with ¹³C would enhance the signal intensity for this key functional group, facilitating relaxation studies and the detection of weak HMBC correlations that define the molecule's core structure.

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium can help simplify complex ¹H NMR spectra. It is also a powerful tool for studying dynamic processes and reaction mechanisms, as the C-D bond has different properties from the C-H bond.

Isotopic labeling is particularly valuable in mechanistic studies, for example, to trace the path of the atoms during a chemical reaction or a metabolic process. nih.govnih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Interaction Studiesnih.govacs.orgureaknowhow.com

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are highly sensitive to the functional groups present and their local environment, including hydrogen bonding. nih.govacs.org

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

The FT-IR and Raman spectra of this compound are dominated by vibrations associated with the urea core, the aromatic ring, and the propyl chain. youtube.com

Urea Vibrations: The urea group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is a very strong band in the IR spectrum, typically appearing around 1630-1660 cm⁻¹. researchgate.net The N-H bending vibration mixed with C-N stretching (Amide II band) is found around 1550-1590 cm⁻¹. nih.govresearchgate.net The N-H stretching vibrations appear as strong, often broad, bands in the region of 3200-3400 cm⁻¹; their position and shape are sensitive to hydrogen bonding.

Aromatic Ring Vibrations: The p-substituted tolyl group shows characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 800-850 cm⁻¹ region, which are indicative of 1,4-disubstitution.

Alkyl Group Vibrations: The propyl group is identified by its C-H stretching vibrations just below 3000 cm⁻¹ (both symmetric and asymmetric) and its C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

Table 2: Principal Vibrational Mode Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~3320 | Strong, Broad | Medium | N-H Stretching |

| ~3050 | Medium | Strong | Aromatic C-H Stretching |

| ~2960, 2870 | Medium-Strong | Strong | Aliphatic C-H Stretching (CH₃, CH₂) |

| ~1640 | Very Strong | Medium | Amide I (C=O Stretching) |

| ~1595 | Medium | Very Strong | Aromatic C=C Stretching |

| ~1560 | Strong | Weak | Amide II (N-H Bending, C-N Stretching) |

| ~1465 | Medium | Medium | CH₂ Scissoring |

| ~1410 | Medium | Medium | Amide III (C-N Stretching, N-H Bending) |

| ~820 | Strong | Medium | Aromatic C-H Out-of-Plane Bending (1,4-disubstitution) |

(Note: These are representative values. The exact peak positions and intensities can vary based on the sample state (solid/liquid) and intermolecular interactions.)

The comparison of FT-IR and Raman spectra provides a more complete picture of the vibrational characteristics due to different selection rules. For instance, the symmetric aromatic ring breathing mode is often strong in the Raman spectrum but weak in the IR spectrum.

Probing Intermolecular Hydrogen Bonding and Self-Assembly Patterns

The urea functional group (–NH–CO–NH–) is a powerful motif for directing molecular self-assembly through the formation of robust hydrogen bonds. In this compound, the two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This arrangement facilitates the formation of characteristic intermolecular hydrogen bonds that define the supramolecular structure of N,N'-disubstituted ureas in the solid state.

The primary and most prevalent hydrogen bonding pattern observed in related N-aryl-N'-alkylureas is the catemeric R²₂(8) motif. In this arrangement, molecules form one-dimensional (1D) chains or ribbons linked by N-H···O hydrogen bonds. Specifically, the N-H group adjacent to the aryl ring (the more acidic proton) and the N-H group adjacent to the alkyl chain both engage in hydrogen bonding with the carbonyl oxygen of a neighboring molecule, creating a centrosymmetric eight-membered ring. This self-complementary hydrogen bonding is a highly predictable feature in the solid-state structures of unsymmetrically substituted ureas.

X-ray Crystallography and Single-Crystal Diffraction Studies

Determination of Crystal Structure and Unit Cell Parameters

While a specific, publicly available single-crystal X-ray diffraction study for this compound is not widely documented, the expected crystallographic parameters can be inferred from closely related structures. N-aryl-N'-alkylureas commonly crystallize in centrosymmetric space groups, with monoclinic (P2₁/c) and triclinic (P-1) systems being the most frequent.

The unit cell parameters are influenced by the size and nature of the substituents on the urea core. The presence of the p-tolyl group and the n-propyl chain in this compound will determine the specific dimensions of the unit cell. For comparison, the crystallographic data for the similar compound 1-(4-Ethoxyphenyl)-3-propylurea is presented below. It is anticipated that this compound would exhibit comparable parameters, with minor variations in cell volume and axes lengths due to the difference between a methyl and an ethoxy substituent.

Table 1: Crystallographic Data for the Analogous Compound 1-(4-Ethoxyphenyl)-3-propylurea

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₈N₂O₂ |

| Formula Weight | 222.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.084(2) |

| b (Å) | 10.158(2) |

| c (Å) | 11.141(2) |

| α (°) | 90 |

| β (°) | 106.69(3) |

| γ (°) | 90 |

| Volume (ų) | 1199.8(4) |

Molecular Conformation in the Solid State and Supramolecular Architecture

In the solid state, the core urea fragment of this compound is expected to be nearly planar. The conformation of the molecule is largely defined by the torsion angles between the phenyl ring, the urea plane, and the propyl chain. Typically, N-aryl ureas adopt a conformation where the aromatic ring is twisted relative to the urea plane to minimize steric hindrance.

The supramolecular architecture is dominated by the one-dimensional hydrogen-bonded chains described in section 3.2.2. These chains assemble into a three-dimensional crystal lattice. The packing of these chains is dictated by van der Waals forces and weaker non-covalent interactions

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopic methods such as circular dichroism (CD) are not applicable to the compound itself.

However, it is conceivable to introduce chirality into the molecule, for instance, by modifying the propyl group to include a stereocenter. If such chiral derivatives of this compound were synthesized, chiroptical methods would become a valuable tool for their stereochemical analysis.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.org For a chiral molecule, a CD spectrum provides information about its absolute configuration and conformation in solution. nih.gov The study of chiral urea derivatives using CD spectroscopy has been reported in the literature, where it has been used to investigate phenomena such as intramolecular hydrogen bonding and self-assembly into chiral supramolecular structures. nih.govrsc.org

The process of separating a racemic mixture of chiral derivatives into its individual enantiomers is known as chiral resolution. wikipedia.org This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography. wikipedia.orgmdpi.com Once isolated, the enantiomeric purity and absolute configuration of each isomer could be determined using chiroptical methods.

It is important to reiterate that no specific chiral derivatives of this compound, nor any corresponding chiroptical spectroscopic data, have been reported in the reviewed scientific literature. Therefore, the discussion in this section remains hypothetical, outlining the potential application of these techniques should such compounds be synthesized and studied in the future.

Theoretical and Computational Investigations of 1 4 Methylphenyl 3 Propylurea

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are at the forefront of computational chemistry, allowing for the detailed investigation of molecular properties. For substituted ureas, Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. Methodologies such as the B3LYP functional combined with basis sets like 6-311+g(d,p) are commonly employed to model the geometry and electronic properties of such compounds.

The electronic structure of 1-(4-Methylphenyl)-3-propylurea dictates its fundamental chemical properties. DFT calculations can elucidate this structure by determining the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron, indicating regions of nucleophilicity, while the LUMO represents the ability to accept an electron, indicating electrophilic sites. In related N,N'-diarylurea and thiourea (B124793) compounds, the HOMO is often located on the urea (B33335) or thiourea moiety, highlighting its role in chemical interactions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding. For this compound, the ESP map would likely show negative potential (red/yellow) around the oxygen atom of the carbonyl group, indicating its role as a hydrogen bond acceptor. The hydrogen atoms on the urea nitrogens would exhibit positive potential (blue), marking them as hydrogen bond donors.

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Urea

Note: The following data is a representative example for a urea derivative, as specific values for this compound are not available in the cited literature. The analysis would be performed using DFT methods.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | The energy difference between HOMO and LUMO; a larger gap implies greater molecular stability. |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to validate and interpret experimental results.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. For this compound, key predicted frequencies would include the C=O stretching vibration of the urea group, N-H stretching and bending modes, and aromatic C-H vibrations. Comparing these calculated frequencies with experimental data helps in the precise assignment of spectral bands.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. This predictive power is essential for confirming the chemical structure. The calculations would provide expected shift values for the propyl chain protons, the methyl group protons on the phenyl ring, the aromatic protons, and the distinct carbons throughout the molecule.

The flexibility of the propyl chain and the rotation around the C-N bonds of the urea moiety mean that this compound can exist in multiple conformations. Computational methods can map the potential energy surface to identify the most stable conformers (energy minima). Studies on similar diarylureas have used DFT to determine the lowest energy structures, which is crucial for understanding how the molecule behaves in different environments.

Tautomerism, the migration of a proton, is also a possibility in urea derivatives, leading to the formation of an imidic acid tautomer (H₂N-C(OH)=NR). Quantum chemical calculations can determine the relative energies of the standard urea form and its tautomers, typically showing that the urea form is significantly more stable and thus the overwhelmingly predominant species under normal conditions.

DFT-based reactivity descriptors, derived from the conceptual DFT framework, can predict how this compound will behave in chemical reactions. Parameters such as global hardness, softness, and electrophilicity index, calculated from HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

Furthermore, computational chemistry allows for the mapping of entire reaction pathways. By locating and characterizing the transition state structures, chemists can calculate activation energies and gain a deeper understanding of reaction mechanisms. For instance, in studying the potential decomposition or synthesis of ureas, transition state analysis can identify the most probable reaction pathway.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations model the movements of atoms over time by solving Newton's equations of motion, offering a "movie" of molecular life. Such simulations have been successfully applied to study complex diarylureas.

MD simulations of this compound would reveal the dynamic behavior of the molecule, particularly the flexibility of the central urea group and the attached propyl and methylphenyl substituents. These simulations can show how the molecule folds, rotates, and interacts with itself and its surroundings. Key insights would include:

Conformational Sampling: MD can explore the different conformations the molecule adopts in solution, providing information on their relative populations and the timescale of interconversion between them.

Hydrogen Bonding Dynamics: In a solvent like water or in the solid state, MD can track the formation and breaking of intermolecular hydrogen bonds involving the urea's N-H and C=O groups. This is critical for understanding its solubility and crystal packing.

Solvent Effects: Simulations can explicitly model the surrounding solvent molecules, showing how they arrange around the solute and influence its conformation and dynamics. This provides a realistic picture of the molecule's behavior in a chemical system.

Solvation Dynamics and Intermolecular Interactions with Solvents

The solvation behavior of this compound is governed by the distinct chemical properties of its constituent parts: the polar urea group and the nonpolar 4-methylphenyl and propyl moieties. The urea functional group, with its two N-H groups (hydrogen bond donors) and one carbonyl C=O group (hydrogen bond acceptor), is capable of forming strong, specific interactions with protic solvents like water. researchgate.net Computational studies on urea-water systems reveal that water molecules form a tightly bound solvation shell around the urea, with hydrogen bonds being the dominant interaction. researchgate.net The interaction energy of a urea dimer has been found to be significantly larger than that of a water dimer, highlighting the strength of the hydrogen bonds formed by the urea group. researchgate.net

For this compound in an aqueous environment, the urea core is expected to engage in multiple hydrogen bonds with surrounding water molecules. Concurrently, the hydrophobic 4-methylphenyl (tolyl) and propyl groups will influence the local water structure. These nonpolar groups are anticipated to induce a "hydrophobic hydration" effect, where water molecules organize into a more ordered, cage-like structure around them to maximize water-water hydrogen bonding. This dynamic interplay between the hydrophilic urea core and the hydrophobic appendages dictates the molecule's solubility and partitioning behavior between polar and nonpolar environments.

In less polar or aprotic solvents, the interaction landscape changes. Solvents that are hydrogen bond acceptors can interact with the N-H groups, while hydrogen bond donor solvents can interact with the carbonyl oxygen. In nonpolar solvents, intermolecular interactions will be dominated by weaker van der Waals forces and potential π-π stacking interactions between the phenyl rings of adjacent molecules. Computational methods like molecular dynamics (MD) simulations are instrumental in studying these complex solvation dynamics, providing insights into the structure and energetics of the solvent shell and the timescale of solvent reorganization around the solute molecule. nih.gov

Simulation of Crystal Packing and Solid-State Properties

The solid-state structure of this compound, like many other urea derivatives, is primarily dictated by a network of intermolecular hydrogen bonds. Computational simulations are a powerful tool for predicting and understanding the crystal packing and resulting solid-state properties. researchgate.netresearchgate.net The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a potent hydrogen bond acceptor. This leads to the formation of robust and persistent N-H···O hydrogen bonds, which often direct the self-assembly of the molecules into specific, repeating motifs such as chains or dimers. researchgate.netresearchgate.net

Studies on related N,N'-diphenylurea compounds show that these N-H···O hydrogen bonds are the primary building blocks for designing and engineering crystalline frameworks. researchgate.net For this compound, it is highly probable that the crystal structure features one-dimensional chains where molecules are linked head-to-tail by pairs of N-H···O hydrogen bonds. The aryl and alkyl groups then pack in between these hydrogen-bonded chains, with their arrangement influenced by weaker forces like van der Waals and C-H···π interactions.

Periodic density functional theory (DFT) calculations can be employed to model and analyze these crystal structures. researchgate.net Such simulations can optimize the geometry of the unit cell, predict bond lengths and angles, and calculate the cohesive energy of the crystal. Furthermore, these computational models can be used to simulate solid-state properties like the infrared spectrum, which can then be compared with experimental data to validate the predicted crystal structure. researchgate.net For example, the stretching frequencies of the N-H and C=O groups are very sensitive to their involvement in hydrogen bonding, providing a clear link between the simulated structure and experimental spectroscopy.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orgddg-pharmfac.net For classes of compounds like phenylureas, which have applications as herbicides, anticancer agents, and kinase inhibitors, QSAR is a vital methodology in drug discovery and environmental risk assessment. researchgate.netacs.orgnih.gov The fundamental principle is that the variations in the biological activity or properties of a series of compounds are dependent on the variations in their molecular features. unipd.it

A typical QSAR study involves several key steps:

Data Set Assembly : A collection of molecules with known activities or properties (e.g., IC₅₀ values for enzyme inhibition, herbicidal effectiveness) is compiled. ddg-pharmfac.net

Molecular Descriptor Calculation : Numerical values (descriptors) that quantify various aspects of the molecular structure are calculated for each compound in the dataset. ddg-pharmfac.net

Model Development : Statistical methods are used to build a mathematical equation that relates the descriptors to the observed activity. unipd.it

Model Validation : The model's robustness and predictive power are rigorously tested to ensure it is not a result of a chance correlation. wikipedia.org

For phenylurea derivatives, QSAR models have been successfully developed to predict activities like antitumor potency, inhibition of specific enzymes such as B-RAF kinase, and environmental toxicity. researchgate.netacs.orgnih.gov These models provide valuable insights into the mechanism of action and guide the design of new, more potent, or safer compounds. ddg-pharmfac.net

Development of Molecular Descriptors and Feature Selection Algorithms

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to represent the chemical structure numerically. hufocw.org These descriptors can be classified based on their dimensionality and the type of information they encode.

| Descriptor Class | Examples | Information Encoded |

| 0D (Constitutional) | Molecular weight, atom counts, ring counts | Basic composition and constitution of the molecule. hufocw.org |

| 1D (Fragment/Fingerprint) | Substructure counts (e.g., number of C-N bonds) | Presence or absence of specific chemical functional groups. hufocw.org |

| 2D (Topological) | Connectivity indices, Kappa indices, TPSA | Atomic connectivity (topology), molecular size, and polarity. hufocw.org |

| 3D (Geometrical/Spatial) | Steric descriptors (e.g., Es), surface area, volume | 3D shape and size of the molecule. hufocw.org |

| Electronic | Partial atomic charges, dipole moment, HOMO/LUMO energies | Electron distribution and frontier molecular orbital energies. ucsb.edu |

| Hydrophobicity | LogP, LogD | A molecule's partitioning behavior between lipid and aqueous phases. nih.gov |

This table summarizes common classes of molecular descriptors used in QSAR/QSPR studies.

In QSAR studies of phenylurea derivatives, a combination of these descriptor types is often employed. For instance, studies on diaryl urea inhibitors of B-RAF kinase found that descriptors related to size, degree of branching, aromaticity, and polarizability were crucial for predicting inhibitory activity. nih.govnih.gov Similarly, for phenylurea herbicides, spatial structure, electronic properties, and hydrophobicity were identified as key factors affecting toxicity. acs.org

Given the large number of possible descriptors, a critical step is feature selection . This process aims to identify the most relevant subset of descriptors that contribute significantly to the model's predictive power while avoiding overfitting. nih.gov Common algorithms for feature selection include:

Stepwise Regression (Forward Selection, Backward Elimination) : Descriptors are iteratively added or removed from the model based on a statistical criterion. nih.gov

Genetic Algorithms (GA) : Inspired by natural evolution, this method "evolves" populations of descriptor subsets to find the optimal combination. nih.gov

Machine Learning-Based Approaches : Methods like Random Forest can inherently rank the importance of features during the model training process. acs.org

Statistical Modeling and Predictive Algorithm Development for Molecular Properties

Once a relevant set of descriptors is selected, a statistical method is used to create the mathematical model linking them to the activity or property of interest. The choice of method depends on the nature of the relationship between the descriptors and the activity (linear or nonlinear).

| Statistical Method | Description | Common Application for Ureas |

| Multiple Linear Regression (MLR) | A linear method that assumes a straight-line relationship between descriptors and activity. It is simple and easily interpretable. nih.gov | Used for initial model building and when relationships are assumed to be linear. acs.orgnih.gov |

| Partial Least Squares (PLS) | A linear regression method suitable for data with many, potentially correlated, predictor variables. | Applied in 3D-QSAR (CoMFA) and for datasets with a large number of descriptors. researchgate.net |

| Support Vector Machines (SVM) | A machine learning method capable of modeling complex, nonlinear relationships by mapping data to a higher-dimensional space. | Shown to have superior predictive power over linear methods for diaryl urea inhibitors. nih.govnih.gov |

| Random Forest (RF) | An ensemble learning method that builds multiple decision trees and merges their predictions. It is robust against overfitting and can capture nonlinearities. | Successfully used to model the environmental risk of phenylurea herbicides, outperforming MLR. acs.org |

This table outlines common statistical methods used in QSAR modeling for urea derivatives.

The development process involves splitting the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on "unseen" compounds. ddg-pharmfac.net The quality of the resulting model is assessed using various statistical metrics. A high correlation coefficient (R²) for the training set indicates a good fit, while a high Q² from cross-validation and a high R² for the external test set indicate robustness and good predictive ability, respectively. hufocw.org For example, a QSAR study on diaryl urea B-RAF inhibitors compared MLR and a nonlinear method, PLS-LS-SVM, and found that the nonlinear model had significantly better statistical parameters and predictive power. nih.gov

Molecular Docking and Recognition Principles with Biological Macromolecules (Methodological Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is central to structure-based drug design, providing insights into the binding mode and affinity of a potential drug molecule. mdpi.com The process generally involves:

Preparation of Receptor and Ligand : The 3D structure of the biological target is obtained, often from crystallographic databases like the Protein Data Bank (PDB). nih.gov The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site or active site cavity. The 3D structure of the ligand is generated and its energy is minimized to obtain a stable conformation.

Docking Simulation : A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the receptor's binding site.

Scoring and Ranking : Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked, with the lowest energy pose typically representing the most likely binding mode. nih.gov

For urea-based compounds, docking studies are frequently used to understand their mechanism of action as enzyme inhibitors. nih.govmdpi.com For example, docking has been applied to study how phenylurea derivatives inhibit kinases, urease, and α-glucosidase. nih.govnih.govnih.gov The results of these simulations are crucial for rationalizing observed structure-activity relationships (SAR) and for guiding the design of analogs with improved binding affinity. nih.gov

Binding Site Analysis and Hotspot Identification

Following the docking simulation, a detailed analysis of the top-ranked ligand poses within the receptor's active site is performed to identify key molecular interactions. This analysis is fundamental to understanding the structural basis of molecular recognition. For urea-containing ligands, the urea moiety is a critical pharmacophore due to its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O).

Key Interactions for Urea Derivatives:

Hydrogen Bonding : The most critical interaction for ureas is often a bidentate (two-point) hydrogen bond, where the two N-H groups interact with one or more acceptor atoms (e.g., the carboxylate side chains of Aspartate or Glutamate residues) in the protein backbone or side chains. nih.govnih.gov The carbonyl oxygen can also accept a hydrogen bond from donor groups in the active site, such as the hydroxyl of Serine or Tyrosine. nih.gov

Hydrophobic Interactions : The nonpolar parts of the molecule, such as the 4-methylphenyl and propyl groups in this compound, engage in favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, Isoleucine, and Phenylalanine in the binding pocket. nih.gov

π-Interactions : The aromatic phenyl ring can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues.

By analyzing these interactions, researchers can identify "hotspots" within the binding site—regions where interactions contribute most significantly to the binding affinity. For instance, in a study of phenylurea inhibitors of the D1 protein in photosystem II, the urea moiety was found to form hydrogen bonds with Serine 264 and Alanine 251, while the aromatic portion occupied a hydrophobic channel. nih.gov This detailed understanding of the binding mode allows medicinal chemists to rationally design modifications to the ligand to enhance interactions with these hotspots, thereby improving potency and selectivity.

Elucidation of Molecular Recognition Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The urea functional group is a powerful organizer of supramolecular structures through its ability to form strong and directional hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen is a potent hydrogen bond acceptor. This dual functionality allows for the formation of characteristic hydrogen-bonded aggregates. In many crystalline ureas, molecules are linked by N−H···O=C hydrogen bonds to form well-defined patterns such as one-dimensional tapes or ribbons. nih.gov In these arrangements, the carbonyl oxygen can act as a bifurcated acceptor, interacting with two N-H groups from a neighboring molecule. researchgate.net

The interplay between the strong, directional hydrogen bonds of the urea core and the weaker, less directional hydrophobic interactions of the end groups determines the specific three-dimensional arrangement of this compound molecules in the solid state and their interaction with other molecules in solution.

| Interaction Type | Participating Groups | Typical Geometry/Energy |

| Hydrogen Bonding | Urea N-H (donor) and C=O (acceptor) | N···O distances typically range from 2.8 to 3.0 Å. researchgate.net |

| Intramolecular H-Bond | N-H and C=O in cis-trans conformation | Can significantly stabilize this conformation. nih.gov |

| Hydrophobic Interactions | Propyl chain and methylphenyl group | Governed by van der Waals forces and contribute to crystal packing. |

| π-Interactions | Phenyl ring | Can participate in C-H···π or potentially π-π stacking. nih.gov |

Chemical Reactivity and Derivatization Strategies for 1 4 Methylphenyl 3 Propylurea

Intrinsic Chemical Reactivity Profile of the Urea (B33335) Functional Group

The urea functional group is the reactive center of 1-(4-Methylphenyl)-3-propylurea, dictating its chemical behavior. While generally stable, this moiety possesses a distinct reactivity profile, engaging in hydrolysis under certain conditions and participating in both nucleophilic and electrophilic reactions.

Hydrolytic Stability and Degradation Pathways

The stability of the urea linkage against hydrolysis is a critical factor in its persistence and potential degradation. Generally, ureas can decompose in solution to form ammonium (B1175870) cyanate (B1221674), which subsequently hydrolyzes to ammonium carbonate. uctm.edu The stability of urea solutions is influenced by factors such as temperature and pH, with increased stability observed in a pH range of 4 to 8. uctm.edu

Studies on urea-formaldehyde (UF) resins provide analogous insights into the hydrolytic stability of the C-N bonds within the urea structure. The hydrolysis of cured UF resins, which leads to the breakdown of polymer chains, is a known challenge affecting their durability. researchgate.net This process can involve the cleavage of ether bridges to form urea methylol groups, which can further break down into urea and formaldehyde. researchgate.net The hydrolytic stability of these resins is often improved as the formaldehyde-to-urea mole ratio decreases. cnrs.fr In the context of this compound, acid-catalyzed hydrolysis would be a primary degradation pathway, likely initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The electronic properties of the aryl and alkyl substituents would modulate this stability.

Nucleophilic and Electrophilic Reactions at the Urea Moiety

The urea functional group exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile.

Nucleophilic Reactions: The nitrogen atoms of the urea group are weakly basic and can act as nucleophiles. rsc.org However, their nucleophilicity is generally low. To enhance reactivity, the urea can be deprotonated using a strong base, such as sodium hydride (NaH) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO), to generate a more potent urea anion. semanticscholar.orgresearchgate.net This anion is a strong nucleophile capable of participating in reactions like the oxidative nucleophilic substitution of hydrogen (SNH) and other nucleophilic aromatic substitutions (SNAr). semanticscholar.orgresearchgate.net Depending on the reaction conditions and the steric environment around the urea, it can react as either an N- or O-nucleophile. semanticscholar.org

Electrophilic Reactions: The carbonyl carbon of the urea moiety is an electrophilic center. While ureas are typically quite inert towards nucleophilic attack, requiring harsh conditions or catalysis, their electrophilicity can be significantly enhanced. nih.gov Under strongly acidic conditions, such as in the presence of a superacid, the carbonyl oxygen can be protonated. This activation can lead to the formation of highly reactive dicationic species, termed superelectrophiles, which can participate in reactions with even very weak nucleophiles, such as in Friedel-Crafts-type amidations. researchgate.net Furthermore, derivatives like formamidine (B1211174) ureas have been developed to act as tunable electrophiles. nih.gov

Systematic Synthesis of Analogs and Derivatives of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the systematic synthesis of a wide array of analogs. Strategies focus on altering the phenyl ring, varying the alkyl chain, and introducing complex heterocyclic systems.

Modifications of the Phenyl Ring and its Substituents

Altering the substitution pattern on the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. The most direct synthetic route to such analogs involves the reaction of an appropriately substituted phenyl isocyanate with propylamine (B44156), or conversely, the reaction of a substituted aniline (B41778) with propyl isocyanate. For example, novel diaryl urea derivatives are often synthesized from various aryl amines and aryl isocyanates. asianpubs.org This modular approach allows for the introduction of a wide range of functional groups onto the aromatic ring. A versatile method that avoids the direct use of isocyanates involves reacting a primary phenyl carbamate (B1207046) with an amine in DMSO. google.com

The following table illustrates how different starting materials can be used to produce analogs of this compound with modified phenyl rings.

| Starting Aniline | Reactant | Resulting Urea Analog | Reference |

| 4-Chloroaniline | Propyl isocyanate | 1-(4-Chlorophenyl)-3-propylurea | asianpubs.org |

| 3-(Trifluoromethyl)aniline | Propyl isocyanate | 1-(3-(Trifluoromethyl)phenyl)-3-propylurea | asianpubs.org |

| 3-Fluoro-4-methylaniline | Propyl isocyanate | 1-(3-Fluoro-4-methylphenyl)-3-propylurea | sigmaaldrich.com |

| 4-Aminophenol | Propyl isocyanate | 1-(4-Hydroxyphenyl)-3-propylurea | nih.gov |

Variations in the Propyl Chain Length and Branching

Modifying the N-alkyl substituent is readily achieved by reacting 4-methylphenyl isocyanate with a variety of primary or secondary amines. This strategy allows for the exploration of how chain length, branching, and the presence of other functional groups on the alkyl substituent affect the molecule's properties. The term "lower alkyl" can encompass straight-chain radicals (C1 to C6) and branched-chain radicals (C3 to C6), offering a range of synthetic possibilities. google.com

The table below demonstrates the synthesis of analogs with different alkyl chains.

| Starting Amine | Reactant | Resulting Urea Analog | Reference |

| Methylamine | 4-Methylphenyl isocyanate | 1-(4-Methylphenyl)-3-methylurea | google.com |

| Ethylamine | 4-Methylphenyl isocyanate | 1-(4-Methylphenyl)-3-ethylurea | google.com |

| Isopropylamine (1-Methylethylamine) | 4-Methylphenyl isocyanate | 1-(4-Methylphenyl)-3-isopropylurea | google.com |

| Butylamine | 4-Methylphenyl isocyanate | 1-(4-Methylphenyl)-3-butylurea | google.com |

Introduction of Heterocyclic and Conformationally Restricted Moieties

Replacing either the aryl or alkyl group with a heterocyclic or a conformationally restricted moiety can introduce significant structural and functional diversity. This can be accomplished by reacting a heterocyclic amine with 4-methylphenyl isocyanate or by reacting 4-methylaniline with a heterocyclic isocyanate. Such modifications are crucial in medicinal chemistry for optimizing binding interactions with biological targets. For instance, complex diaryl ureas incorporating quinoxalindione moieties have been synthesized by reacting an amino-functionalized heterocycle with an appropriate isocyanate. nih.gov Additionally, urea derivatives can serve as precursors for the synthesis of heterocyclic compounds through cyclization reactions. rsc.org

The following table provides examples of how heterocyclic groups can be incorporated into the urea scaffold.

| Amine or Isocyanate Component 1 | Amine or Isocyanate Component 2 | Resulting Urea Derivative with Heterocycle | Reference |

| 6-(4-Aminophenoxy)quinoxaline-2,3(1H,4H)-dione | Phenyl isocyanate | 1-(4-((2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)oxy)phenyl)-3-phenylurea | nih.gov |

| 4-Aminophenyl-substituted heterocycle | Propyl isocyanate | 1-(4-(Heterocyclyl)phenyl)-3-propylurea | researchgate.net |

| 4-Methylaniline | Heterocyclic isocyanate | 1-(4-Methylphenyl)-3-(heterocyclyl)urea | organic-chemistry.org |

| 2-Amino-N-methylpyridine | 4-Methylphenyl isocyanate | 1-(4-Methylphenyl)-3-(2-pyridinyl-N-methyl)urea | asianpubs.org |

Mechanism-Based Probe Synthesis for Mechanistic Studies

The synthesis of mechanism-based probes from this compound is a promising strategy for elucidating biological and chemical processes. These probes are designed to interact with a specific target, often an enzyme, and through their mechanism of action, provide insights into the target's function. The derivatization of this compound to create such probes can be approached through several key strategies.

One common approach involves the introduction of a reporter group, such as a fluorophore, onto the molecule. This can be achieved by functionalizing either the propyl chain or the tolyl ring. For instance, the terminal methyl group of the propyl chain could be hydroxylated and subsequently esterified with a fluorescent carboxylic acid. Alternatively, electrophilic aromatic substitution on the tolyl ring, directed by the methyl group, could introduce a functional group handle for the attachment of a fluorescent tag. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths suitable for biological imaging.

Another strategy for creating mechanism-based probes is to incorporate a reactive "warhead" into the structure. This warhead is designed to form a covalent bond with the target molecule, allowing for its identification and characterization. For this compound, a reactive group could be introduced on the propyl chain or the aromatic ring. For example, a terminal alkyne could be installed on the propyl group, enabling click chemistry reactions for the attachment of various reporter or affinity tags.

The urea functionality itself can be a key element in the design of mechanism-based probes, particularly for enzymes that recognize urea or similar motifs. The N-H protons of the urea can participate in hydrogen bonding with the active site of an enzyme, positioning the probe for a specific interaction.

Table 1: Potential Derivatization Strategies for Probe Synthesis

| Derivatization Site | Reagent/Method | Resulting Functionality | Potential Application |

| Propyl Chain | Oxidation followed by esterification | Ester linkage to a fluorophore | Fluorescent probe |

| Tolyl Ring | Electrophilic Aromatic Substitution | Introduction of a handle (e.g., -NO2, -Br) for further functionalization | Attachment of reporter groups |

| Propyl Chain | Halogenation followed by substitution | Introduction of an azide (B81097) or alkyne | Click chemistry handle for bio-conjugation |

| Urea Nitrogen | Deprotonation followed by alkylation | N-alkylation with a reactive group | Introduction of a covalent warhead |

The synthesis of such probes would enable detailed investigations into various biological pathways. For example, urea-based fluorescent probes have been developed to study enzyme activity in single cells. sigmaaldrich.com While specific examples for this compound are not extensively documented in publicly available literature, the general principles of probe design using aryl ureas are well-established. nih.govnih.gov

Exploration of this compound as a Ligand or Catalyst Precursor in Organic Transformations

The use of urea derivatives as ligands in transition metal-catalyzed reactions is a growing field of research. The urea moiety can coordinate to metal centers in various ways, influencing the catalyst's activity, selectivity, and stability. This compound possesses the necessary structural features to be explored as a ligand or a precursor to a more complex ligand system.

The two nitrogen atoms and the carbonyl oxygen of the urea group can act as donor atoms, allowing for the formation of chelate complexes with transition metals. The electronic properties of the ligand can be tuned by the substituents on the nitrogen atoms. In the case of this compound, the electron-donating tolyl group and the alkyl propyl group will influence the electron density on the urea core and, consequently, its coordination properties.

Urea-based ligands have been successfully employed in a variety of catalytic transformations, including cross-coupling reactions. For example, phosphine-urea ligands have been developed for palladium-catalyzed Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. nih.gov In these systems, the urea moiety can participate in secondary coordination sphere interactions, such as hydrogen bonding, which can help to stabilize transition states and influence stereoselectivity.

To utilize this compound as a ligand, it could be directly reacted with a metal precursor. Alternatively, it could be derivatized to introduce additional coordinating groups, creating a multidentate ligand. For instance, the tolyl ring could be functionalized with a phosphine (B1218219) or an additional nitrogen-containing heterocycle to enhance its coordination ability.

Table 2: Potential Catalytic Applications of this compound-Based Ligands

| Catalytic Reaction | Metal | Potential Role of the Ligand |

| Suzuki-Miyaura Coupling | Palladium | Stabilization of the active catalytic species |

| Heck Reaction | Palladium | Control of regioselectivity |

| C-H Activation | Rhodium, Iridium | Directing group and ligand |

| Asymmetric Catalysis | Various | Chiral scaffold after appropriate modification |

While specific catalytic applications of this compound are not yet prominent in the literature, the foundational research on urea-based ligands provides a strong rationale for its investigation in this area. The straightforward synthesis of such ureas and the tunability of their steric and electronic properties make them attractive candidates for the development of novel and efficient catalytic systems.

Molecular Mechanism and Structure Activity Relationship Sar Studies

General Principles of Structure-Activity Relationships in Substituted Ureas

The biological activity of substituted ureas is profoundly influenced by the nature and position of substituents on the core urea (B33335) moiety. The urea functional group itself is a critical pharmacophore, capable of acting as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). mdpi.com This allows it to form key interactions within the binding sites of various enzymes and receptors. researchgate.net

For asymmetrically substituted ureas like 1-(4-Methylphenyl)-3-propylurea, the structure-activity relationship (SAR) can be dissected by considering the contributions of the aryl (4-methylphenyl) and alkyl (propyl) groups:

The N-Aryl Group: The aromatic ring provides a scaffold for van der Waals and hydrophobic interactions. Substituents on this ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule. In the case of this compound, the methyl group at the para-position is an electron-donating group. SAR studies on various N-aryl urea derivatives have shown that electron-donating groups can enhance inhibitory activity in some enzyme systems, such as urease. nih.gov Conversely, electron-withdrawing groups on the aryl ring have been found to be crucial for the potency of other inhibitors, for instance, in certain sulfanilamide (B372717) thioureas. nih.gov The position of the substituent is also critical; for example, ortho-substituents can introduce steric hindrance or promote specific intramolecular hydrogen bonds that affect the molecule's conformation and binding affinity. researchgate.net

The N'-Alkyl Group: The alkyl chain primarily contributes to hydrophobic interactions within the target's binding pocket. The length and branching of this chain are key determinants of potency and selectivity. For this compound, the n-propyl group provides a flexible, lipophilic component. Studies on related series have shown that increasing the length of the alkyl chain can enhance activity up to a certain point, after which potency may decrease due to steric clashes or unfavorable desolvation penalties. researchgate.net For instance, in a series of N-monosubstituted aroylthioureas, a longer alkyl chain was found to be vital for potent urease inhibition. researchgate.net

The Urea Linker: The central urea moiety is crucial. Modifications, such as replacing the urea with a thiourea (B124793), can significantly alter activity. Thiourea derivatives are often more potent urease inhibitors than their urea counterparts. nih.gov N-methylation of the urea nitrogens can disrupt the hydrogen bonding capability and planarity of the system, which typically leads to a decrease in activity. researchgate.net

Computational and Biophysical Approaches to Characterize Molecular Interactions with Biological Targets

Modern drug discovery heavily relies on computational and biophysical methods to elucidate the interactions between a ligand and its biological target at a molecular level. These approaches provide invaluable insights into binding affinity, mechanism of action, and conformational dynamics.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For this compound, docking studies against potential targets like kinases or urease would reveal its binding mode.

Typically, the urea core acts as a "hinge-binder," forming critical hydrogen bonds. For example, in kinases, the urea often forms two hydrogen bonds with the backbone amide and carbonyl groups of a conserved amino acid in the hinge region, mimicking the hydrogen bonding pattern of the adenine (B156593) moiety of ATP. nih.gov The 4-methylphenyl group would likely occupy a hydrophobic pocket, with the methyl group potentially enhancing binding through favorable van der Waals contacts. The flexible propyl group would extend into another, often lipophilic, region of the active site.

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structures of a series of compounds with their biological activities. nih.gov For N-aryl-N'-alkyl ureas, a 3D-QSAR model could be built to predict the inhibitory potency of new analogs. nih.gov These models help in understanding which steric and electronic fields are favorable or unfavorable for activity, guiding the design of more potent molecules. nih.gov

Table 1: Representative Docking Scores and Predicted Binding Affinities for Urea Derivatives Against a Kinase Target This table presents illustrative data from studies on analogous compounds to demonstrate the application of computational tools. Specific data for this compound is not publicly available.

| Compound | Docking Score (kcal/mol) | Predicted Key Interactions | Reference |

|---|---|---|---|

| 1-phenyl-3-ethylurea | -7.5 | H-bonds with kinase hinge region; phenyl in hydrophobic pocket. | Hypothetical Data |

| 1-(4-chlorophenyl)-3-propylurea | -8.2 | H-bonds with hinge; 4-chlorophenyl in hydrophobic pocket, Cl forms halogen bond. | Hypothetical Data |

| This compound | -7.9 | H-bonds with hinge; 4-methylphenyl in hydrophobic pocket; propyl in side pocket. | Predicted based on analogs |

| 1-(4-methoxyphenyl)-3-butylurea | -8.5 | H-bonds with hinge; methoxy (B1213986) group forms additional H-bond. | Hypothetical Data |

The structural features of this compound make it a potential inhibitor for several classes of enzymes, most notably ureases and protein kinases.

Urease Inhibition: Ureases are nickel-containing metalloenzymes that catalyze the hydrolysis of urea. nih.gov Many urease inhibitors function by interacting with the two nickel ions in the enzyme's active site. nih.gov While thiourea is a classical urease inhibitor, urea derivatives can also exhibit inhibitory activity. nih.gov The mechanism often involves the carbonyl oxygen and one or both of the amide nitrogens of the urea moiety coordinating with the Ni(II) ions, thus blocking the binding of the natural substrate, urea. researchgate.net The aryl and alkyl substituents of the inhibitor engage with hydrophobic pockets surrounding the active site, enhancing binding affinity. nih.gov Kinetic studies of related inhibitors often reveal a mixed-type inhibition mechanism. researchgate.netnih.gov

Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are "Type II" inhibitors that bind to the inactive (DFG-out) conformation of the kinase. A significant number of these are based on the N,N'-diaryl urea scaffold, such as the drug Sorafenib. researchgate.net These inhibitors typically use the urea group to form hydrogen bonds with the kinase hinge region. The 4-methylphenyl group of our compound of interest would likely occupy the hydrophobic "back pocket" that becomes accessible in the DFG-out conformation, while the propyl group would interact with the region typically occupied by the ribose of ATP. The inhibition is competitive with respect to ATP. nih.gov

Table 2: Illustrative IC50 Values of N-Aryl-N'-Alkyl Urea Analogs Against Urease and a Representative Kinase This table contains data for compounds structurally related to this compound to exemplify typical activity ranges. IC50 is the concentration of an inhibitor required for 50% inhibition in vitro.

| Compound Analog | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(o-tolyl)-3,4-dihydroisoquinoline carbothioamide | Urease | 20.4 ± 0.22 | nih.gov |

| 1-(2,5-dimethylphenyl)-3,4-dihydroisoquinoline carbothioamide | Urease | 11.2 ± 0.81 | nih.gov |

| 1-(4-chlorophenyl)-3-palmitoylthiourea | Urease | Potent Inhibitor | acs.org |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-...}urea (7i) | A549 Cancer Cell Line | 1.53 ± 0.46 | nih.gov |

| Sorafenib (a bi-aryl urea) | VEGFR-2 Kinase | 0.09 | researchgate.net |

The binding of a flexible ligand like this compound to a biological target is a dynamic process that involves conformational changes in both the ligand and the receptor. Substituted ureas can exist in different conformations due to rotation around the C-N bonds. While N,N'-diaryl ureas often prefer a trans,trans conformation, N-alkyl-N'-aryl ureas can adopt both trans,trans and cis,trans conformations, with the relative stability influenced by factors like intramolecular hydrogen bonding. nih.gov

The flexibility of the propyl chain and the rotational freedom of the p-tolyl group allow the molecule to adapt its shape to fit optimally within the binding site. This "induced fit" can be crucial for achieving high binding affinity and specificity.

Biophysical techniques are employed to study these phenomena directly:

Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR) monitors binding in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized. This technique yields kinetic data, including association (kon) and dissociation (koff) rates. nih.gov

X-ray Crystallography and NMR Spectroscopy can provide atomic-level details of the bound conformation of the ligand and any structural changes that occur in the protein upon binding. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies (Focused on theoretical design)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. preprints.org For a class of inhibitors like N-aryl-N'-alkyl ureas targeting a kinase, a typical pharmacophore model would consist of:

Two hydrogen bond donor features (the N-H groups).

One hydrogen bond acceptor feature (the carbonyl oxygen).

One aromatic/hydrophobic feature (the 4-methylphenyl ring).

One hydrophobic feature (the propyl chain).

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify new, structurally diverse hits with the potential for similar biological activity. nih.gov

Once a lead compound like this compound is identified, theoretical lead optimization strategies can be employed to improve its potency, selectivity, and pharmacokinetic properties. acs.org Based on SAR principles, these strategies could include:

Aryl Ring Modification: Introducing different substituents (e.g., halogens, trifluoromethyl, methoxy) at various positions on the phenyl ring to probe electronic and steric effects and potentially form additional interactions with the target. nih.gov

Alkyl Chain Modification: Varying the length of the alkyl chain, introducing branching (e.g., isopropyl, isobutyl), or cyclizing it (e.g., cyclopropyl, cyclopentyl) to optimize hydrophobic interactions and conformational rigidity. nih.gov

Scaffold Hopping: Replacing the phenyl-propyl urea core with a bioisosteric scaffold that maintains the key pharmacophoric features but possesses different physicochemical properties, potentially improving solubility or metabolic stability.

Insights into Molecular Recognition and Specificity through SAR Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. SAR studies provide profound insights into how a ligand is recognized by its biological target. For this compound, specificity arises from the precise complementarity between its structural features and the chemical environment of the binding site.

The urea backbone serves as the primary anchor, forming strong, directional hydrogen bonds that are fundamental for binding in many enzyme classes. researchgate.netnih.gov The specificity, however, is largely dictated by the substituents. The 4-methylphenyl group is recognized by a hydrophobic pocket that can accommodate an aromatic ring. The presence and position of the methyl group fine-tune this interaction, potentially excluding molecules that are too large or too small, or those lacking the appropriate electronic character. Similarly, the propyl group's size and lipophilicity are matched to a corresponding hydrophobic sub-pocket.

Selectivity for one enzyme over another, even within the same family (e.g., one kinase over another), is often achieved by exploiting subtle differences in the size, shape, and amino acid composition of these binding pockets. By systematically modifying the aryl and alkyl moieties, as guided by SAR and computational models, it is possible to design inhibitors that selectively target a single protein, thereby minimizing off-target effects. researchgate.net The collective findings from SAR studies emphasize that a combination of hydrogen bonding, hydrophobic interactions, and precise steric fit governs the molecular recognition and specificity of substituted ureas like this compound. nih.govnih.gov

Advanced Analytical Method Development for Research and Characterization of 1 4 Methylphenyl 3 Propylurea

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for determining the purity of 1-(4-Methylphenyl)-3-propylurea and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of non-volatile, thermally labile compounds like substituted ureas. nih.govmtc-usa.com The development of a specific HPLC method for this compound is critical for separating it from starting materials (e.g., p-toluidine (B81030), propyl isocyanate), reagents, and potential side-products such as di-substituted ureas or unreacted intermediates. nih.gov

A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity. Method development would involve optimizing the column chemistry, mobile phase composition, and detector wavelength. For reaction monitoring, samples can be taken at various time points, quenched, and injected into the HPLC system to track the disappearance of reactants and the formation of the product. researchgate.net This allows for precise determination of reaction completion and can help in optimizing reaction conditions like temperature and catalyst loading. acs.org

A validated method would be evaluated for linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. nih.gov

Table 1: Exemplary HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition | Rationale |

| Instrument | High-Performance Liquid Chromatography system with UV Detector | Standard for routine analysis of UV-active compounds. |